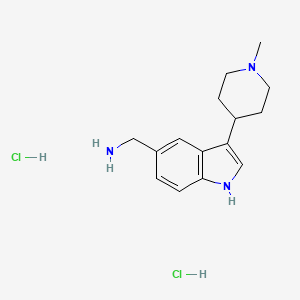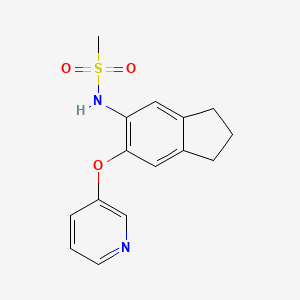
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridin-3-yloxy group attached to an indene backbone, with a methanesulfonamide group. Its distinct chemical properties make it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-bromo-2,3-dihydro-1H-indene with pyridin-3-ol in the presence of a base to form the pyridin-3-yloxy derivative. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The pyridin-3-yloxy group can engage in hydrogen bonding and π-π interactions with target proteins, while the methanesulfonamide group may enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyridin-3-yl structure but differs in the presence of a pyrazine and piperazine moiety.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another related compound with a pyridin-3-yl group, but with an imidazo[2,1-b]thiazole scaffold.
Uniqueness
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is unique due to its combination of a pyridin-3-yloxy group and an indene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic targets and developing innovative materials.
Propriétés
Formule moléculaire |
C15H16N2O3S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-(6-pyridin-3-yloxy-2,3-dihydro-1H-inden-5-yl)methanesulfonamide |
InChI |
InChI=1S/C15H16N2O3S/c1-21(18,19)17-14-8-11-4-2-5-12(11)9-15(14)20-13-6-3-7-16-10-13/h3,6-10,17H,2,4-5H2,1H3 |
Clé InChI |
MVFOWOISSRCETI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=C2CCCC2=C1)OC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


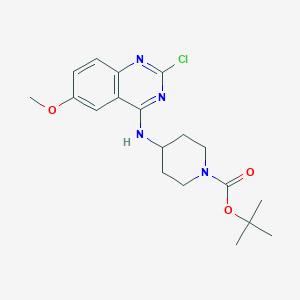
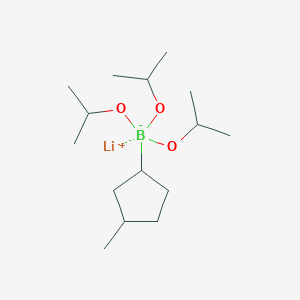
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
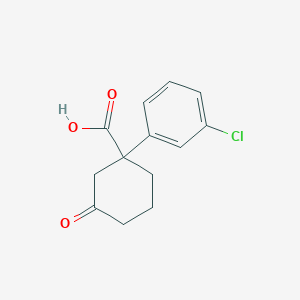
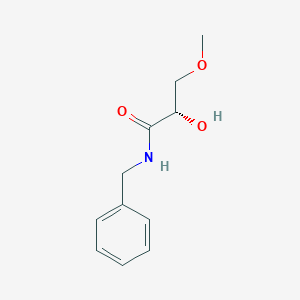
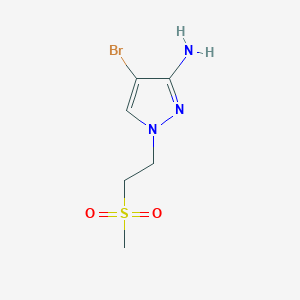

![(3AR,6R,6aR)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B13087893.png)


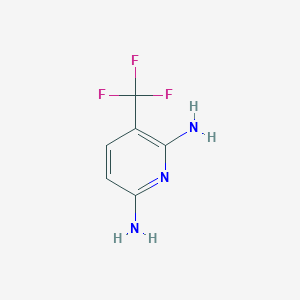
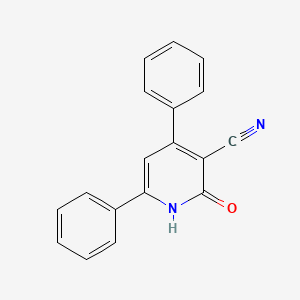
![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
